molecular formula C14H20N4 B2857476 1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine CAS No. 851879-16-8

1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine

Cat. No.: B2857476
CAS No.: 851879-16-8
M. Wt: 244.342
InChI Key: GQVOQYUSGMSHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 7, linked to a piperazine moiety via a methylene bridge. This structure combines aromaticity from the imidazopyridine ring with the flexibility and basicity of the piperazine group, making it a versatile scaffold in medicinal chemistry. Notably, commercial availability of the compound is restricted due to its discontinued status .

Properties

IUPAC Name

2,7-dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-11-3-6-18-13(12(2)16-14(18)9-11)10-17-7-4-15-5-8-17/h3,6,9,15H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOQYUSGMSHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CN3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2,7-dimethylimidazo[1,2-a]pyridine with piperazine under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Carcinogenicity Studies

Heterocyclic amines (HCAs), including those structurally related to 1-({2,7-dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine, have been identified as potential carcinogens. Research has shown that these compounds can form DNA adducts, leading to mutations and cancer development. For instance, studies indicate that certain HCAs undergo metabolic activation in the liver and subsequently bind to DNA, which may initiate carcinogenesis .

Case Study: DNA Adduct Formation

In one study involving the administration of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), it was observed that the compound formed significant levels of DNA adducts in various tissues, including the pancreas and liver. This suggests a similar mechanism may be applicable to other related compounds like this compound .

Anticancer Research

Research into the anticancer properties of compounds derived from imidazo-pyridine structures has gained traction. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that derivatives can modulate signaling pathways involved in cell proliferation and survival .

Drug Development

The unique structure of this compound makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its potential as a scaffold for drug design is being explored due to its ability to interact with biological targets effectively.

Toxicological Implications

The toxicological profile of heterocyclic amines is critical for understanding their safety in food consumption and pharmaceutical applications. Studies have demonstrated that exposure to these compounds can lead to adverse health effects, necessitating rigorous evaluation during drug development processes .

Table 2: Toxicological Studies Overview

Study FocusFindings
DNA Adduct FormationSignificant binding observed
Tumor InductionCorrelation with dietary intake
Metabolic ActivationInvolvement of liver enzymes

Mechanism of Action

The mechanism of action of 1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Imidazopyridine-Piperazine Derivatives with Varied Methyl Substitution
  • 2,6-Dimethylimidazo[1,2-a]pyridine-Piperazine Derivatives: Compounds like 1-(3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-substituted-piperazin-1-yl)ethanone (e.g., compound 3f) exhibit potent STAT3 phosphorylation inhibition (IC50 = 9.2 µM in MCF-7 cells). The 2,6-dimethyl substitution on the imidazopyridine ring enhances steric and electronic interactions with target proteins, while the nitro group on the phenyl ring contributes to electron-withdrawing effects, stabilizing binding .
  • Tetrahydroimidazopyridine-Piperazine Derivatives :
    Derivatives such as 2-methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 1427380-25-3) feature a saturated imidazopyridine ring, improving solubility but reducing aromatic π-π stacking capabilities. This modification is critical for optimizing pharmacokinetic properties .

Piperazine-Linked Imidazopyridine Carboxamides

In antitubercular research, derivatives like (2,7-dimethylimidazo[1,2-a]pyridin-3-yl)(4-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methanones show enhanced activity when para-substituted with electron-donating groups (e.g., -OCH3), achieving MIC values <34 µg/mL.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Substituents Solubility* logP* Biological Activity Reference
Target Compound 2,7-dimethylimidazopyridine, piperazine Low ~2.5 Intermediate/research use
Compound 3f 2,6-dimethylimidazopyridine, nitro, piperazine Moderate ~3.1 STAT3 inhibition (IC50 = 9.2 µM)
TAK-438 (Acid Blocker) Fluorophenyl, sulfonyl, piperazine High ~1.8 H⁺/K⁺-ATPase inhibition
1427380-25-3 (Tetrahydroimidazopyridine) Saturated ring, piperazine High ~1.2 Solubility-enhanced scaffold

*Estimated based on structural analogues.

  • Solubility : The 2,7-dimethylimidazopyridine core in the target compound likely reduces aqueous solubility compared to tetrahydro derivatives due to increased hydrophobicity. Piperazine protonation at physiological pH (e.g., in TAK-438) enhances solubility via salt formation .

Biological Activity

1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20_{20}H23_{23}N5_5O2_2
  • Molecular Weight : 365.43 g/mol

The structure includes a piperazine ring substituted with a 2,7-dimethylimidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

Pharmacological Profile

This compound exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that piperazine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as necroptosis and modulation of signaling pathways related to cell survival and death .
  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems. Piperazine derivatives are known to interact with aminergic receptors, which play crucial roles in neurological functions and disorders. Specifically, binding affinity studies have revealed interactions with dopamine and serotonin receptors .

Case Studies

Several studies have investigated the biological effects of related piperazine compounds:

  • LQFM018 Study : A recent investigation into LQFM018, a piperazine-containing compound, demonstrated its ability to bind to aminergic receptors and its antiproliferative effects on K562 leukemic cells. The study reported that LQFM018 triggered cell death via necroptosis mechanisms .
  • Anticancer Activity : Another study focused on the synthesis of thiazole-bearing piperazine analogues, which displayed significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the phenyl ring for enhancing activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's interaction with sigma receptors (σ1 and σ2) and histamine receptors has been documented. These interactions are crucial for modulating neurotransmitter release and influencing various physiological processes .
  • Cell Cycle Arrest : Compounds structurally related to this compound have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Data Summary

Activity Mechanism Reference
AntitumorInduction of apoptosis/necroptosis
Neurotransmitter ModulationInteraction with aminergic receptors
CytotoxicityCell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.